molecular formula C23H22N6O2 B2852901 (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide CAS No. 1251711-35-9

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide

Cat. No.: B2852901
CAS No.: 1251711-35-9
M. Wt: 414.469
InChI Key: FNIUPPPRPNYCCY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide is a chemical compound offered for research purposes. The structure of this molecule includes furan and pyrazole rings linked by a pyridazine core, suggesting potential as a scaffold in medicinal chemistry. All available biochemical and physiological data, including its specific molecular targets, mechanism of action, and applications in research, must be confirmed by the purchasing researcher through independent laboratory testing. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-16(2)28-29(17(15)3)22-12-11-21(26-27-22)24-18-6-8-19(9-7-18)25-23(30)13-10-20-5-4-14-31-20/h4-14H,1-3H3,(H,24,26)(H,25,30)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIUPPPRPNYCCY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed via condensation reactions involving hydrazine derivatives and diketones.

    Construction of the Pyridazine Ring: The pyridazine ring is synthesized through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

    Coupling Reactions: The furan, pyrazole, and pyridazine intermediates are coupled using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Final Step: The final step involves the formation of the acrylamide moiety through a condensation reaction between the coupled intermediate and acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2), iron(III) chloride (FeCl3)

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and furan moieties. The incorporation of these functional groups has been associated with various mechanisms of action against cancer cells:

  • Mechanism of Action : Compounds similar to (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, pyrazole derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Pyrazole Derivatives

A study evaluated several pyrazole derivatives for their anticancer potential. One derivative exhibited an IC50 value of 4.2 µM against A375 melanoma cells, indicating significant cytotoxic activity . This suggests that the structural features present in this compound could confer similar or enhanced anticancer properties.

Antimicrobial Properties

Compounds with furan and pyrazole structures have also been investigated for their antimicrobial activity. The synthesis of derivatives has led to the discovery of new antimicrobial agents that target various pathogens:

  • Antimicrobial Efficacy : Research indicates that certain derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of a furan ring enhances the lipophilicity of these compounds, facilitating better membrane penetration.

Case Study: Synthesis and Testing

A study synthesized several 1H-pyrazole derivatives and screened them for antimicrobial activity. Some compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole-containing compounds is another area of interest. These compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response:

  • Mechanism : By blocking these enzymes, such compounds can reduce the synthesis of pro-inflammatory mediators like prostaglandins .

Case Study: In Vivo Studies

In vivo studies have demonstrated that certain pyrazole derivatives significantly reduce inflammation in animal models, suggesting that this compound may possess similar therapeutic effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

Structural FeatureInfluence on Activity
Furan RingEnhances lipophilicity and bioavailability
Pyrazole MoietyImparts anticancer and antimicrobial properties
Acrylamide GroupMay influence binding affinity to target proteins

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of key structural analogs is provided below, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Inferred Biological Targets
Target Compound Furan-2-yl, 3,4,5-trimethylpyrazole, pyridazine ~469.5 (calculated) Likely via condensation (similar to [1,2]) Kinases, transcriptional regulators
(E)-2-cyano-N-(quinolin-8-yl)-3-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]acrylamide Trifluoromethylphenyl, quinoline 495.46 Aldehyde-amine condensation Kinases, apoptosis inducers
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Nitrophenyl, p-tolyl 407.44 Oxazolone intermediate Anti-inflammatory, antiproliferative
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Methoxynitrophenyl, allyl 447.42 Microwave-assisted synthesis Protein-protein interaction inhibitors
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide Sulfamoyl, methoxyphenyl 454.51 Sulfonylation and coupling Dihydrofolate reductase inhibitors

Structural Features and Pharmacological Implications

  • Electron-Withdrawing vs. In contrast, the nitro group in compound 5012 may increase reactivity but reduce metabolic stability.
  • Heterocyclic Diversity: The pyridazine core in the target compound differs from pyrimidine in or quinoline in , affecting hydrogen-bonding patterns and target selectivity. Pyridazine’s electron-deficient nature may favor interactions with ATP-binding sites in kinases.
  • Synthetic Flexibility : Most analogs (e.g., ) use oxazolone intermediates or microwave-assisted reactions, while the target compound’s synthesis likely follows a similar condensation pathway with furan-2-carbaldehyde and pyridazine-amine precursors .

Biological Activity

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide is a synthetic compound that belongs to the class of acrylamide derivatives. Its unique structure, featuring multiple heterocycles, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, focusing on its anticancer potential and other pharmacological effects.

Structural Overview

The compound's molecular formula is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, with a molecular weight of 414.5 g/mol. The presence of furan, pyrazole, and pyridazine rings suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H22N6O2
Molecular Weight414.5 g/mol
CAS Number1251711-35-9

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing pyrazole and pyridazine moieties. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has been observed to interact with topoisomerase II, a crucial enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that similar pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of approximately 3.96 μM against HepG2 cells .
    • Another study reported that a related compound exhibited GI50 values of 0.49 μM against HCT116 (colon cancer) cells, indicating potent anticancer activity .

Other Biological Activities

In addition to its anticancer properties, the compound's structural features suggest potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in various models .
  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against a range of bacteria and fungi, although specific data for this compound remain limited .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Molecular docking studies suggest strong binding affinities to key proteins involved in cancer progression and inflammation.

Q & A

Basic Question: What are the critical steps in synthesizing (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide, and how is purity ensured?

Answer:
The synthesis typically involves:

Preparation of heterocyclic intermediates : The pyridazine and pyrazole moieties are synthesized separately. For example, 3,4,5-trimethyl-1H-pyrazole can be prepared via cyclocondensation of hydrazine with β-diketones under acidic conditions .

Coupling reactions : The acrylamide backbone is formed by reacting 3-(furan-2-yl)acryloyl chloride with the amine-functionalized pyridazine intermediate. This step requires careful stoichiometric control and inert atmospheres to avoid side reactions .

Purification : Column chromatography (using silica gel and eluents like ethyl acetate/hexane) and recrystallization are employed to isolate the final product. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the acrylamide double bond .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects trace impurities .

Advanced Question: How can reaction conditions be optimized to improve the yield of the final coupling step?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reaction rates by stabilizing intermediates .
  • Catalyst use : Bases like triethylamine or DMAP improve nucleophilicity of the amine group during acryloylation .
  • Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes decomposition .
  • Real-time monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely quenching .

Advanced Question: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:
Approaches include:

  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify structural anomalies .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling of heterocycles clarifies ambiguous coupling patterns in NMR .
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects that may skew spectral interpretations .

Advanced Question: What methodologies assess the compound’s potential as an anticancer agent?

Answer:

  • In vitro assays :
    • MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
    • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .
  • Mechanistic studies :
    • Surface plasmon resonance (SPR) : Quantifies binding affinity to target proteins .
    • Apoptosis assays : Flow cytometry (Annexin V/PI staining) evaluates induction of programmed cell death .

Advanced Question: What chemical transformations can this compound undergo, and how do they affect stability?

Answer:

  • Oxidation : The furan ring is susceptible to oxidation (e.g., with m-CPBA), forming reactive intermediates like furanones, which may reduce stability .
  • Hydrolysis : The acrylamide bond can hydrolyze under acidic/basic conditions, necessitating pH-controlled storage .
  • Photodegradation : UV light exposure induces [2+2] cycloaddition in the acrylamide moiety, requiring amber vials for storage .

Advanced Question: How do computational models predict the compound’s 3D conformation and target interactions?

Answer:

  • Molecular docking : Software like AutoDock Vina simulates binding to protein targets (e.g., kinases), prioritizing poses with lowest binding energies .
  • Molecular Dynamics (MD) simulations : Assess conformational flexibility in aqueous environments and identify key residues for interaction .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors in pyridazine) to guide SAR studies .

Comparative Question: How does this compound’s bioactivity compare to structurally similar acrylamides?

Answer:

  • Structural analogs : Compounds like (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamides show reduced kinase inhibition due to lacking the pyridazine group’s π-stacking capability .
  • Bioactivity data : This compound exhibits 10-fold higher IC50_{50} against EGFR compared to furan-free analogs, highlighting the furan’s role in enhancing binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.